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Compound of Interest

Compound Name: Fenoxaprop, (-)-

CAS No.: 113776-21-9

Cat. No.: B15722565

Get Quote

Introduction

Fenoxaprop-P-ethyl, the R-(-)-enantiomer of fenoxaprop-ethyl, is a potent and selective

herbicide widely used for the post-emergence control of annual and perennial grass weeds in

various broadleaf crops.[1][2][3] As a member of the aryloxyphenoxypropionate (AOPP) class

of herbicides, its biological activity is highly stereospecific. The herbicidal efficacy resides

almost exclusively in the R-(-)-isomer, also known as (-)-fenoxaprop, while the S-(+)-isomer is

significantly less active.[1][4][5]

The mode of action involves the inhibition of the enzyme acetyl-coenzyme A carboxylase

(ACCase) within the plant's chloroplasts.[4][6] This enzyme is critical for the biosynthesis of

fatty acids, essential components of cell membranes and lipid reserves. By blocking ACCase,

fenoxaprop-P-ethyl disrupts lipid synthesis, leading to the cessation of growth and eventual

death of the target grass weeds.[1][7] Given the enantioselective nature of its activity, the

efficient synthesis and purification of the pure R-(-)-isomer are of paramount importance for

producing an effective and environmentally conscious herbicide. This guide provides a detailed

overview of the core methodologies for its chemical synthesis and subsequent purification.
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Synthesis of (-)-Fenoxaprop (Fenoxaprop-P-ethyl)
The synthesis of Fenoxaprop-P-ethyl is typically achieved through the condensation of two key

intermediates. The most direct and efficient methods involve a one-step reaction that

establishes the ether linkage while preserving the desired stereochemistry. A prevalent method

utilizes a chiral starting material, R-(+)-2-(4-hydroxyphenoxy) propionic ester, which is reacted

with 2,6-dichlorobenzoxazole.[8]

Logical Workflow for Synthesis
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Caption: General workflow for the one-step synthesis of crude (-)-Fenoxaprop.
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Experimental Protocol: One-Step Synthesis in a
Biphasic System
This protocol is adapted from methodologies described in patent literature, which detail a high-

yield synthesis in a hydrophilic organic phase/salt-containing aqueous system.[8] This system

enhances the reaction rate by improving contact between reactants while preventing the

decomposition of starting materials that can occur in a single aqueous phase.[8]

Materials:

2,6-Dichlorobenzoxazole

R-(+)-2-(4-hydroxyphenoxy) ethyl propionate

Acetonitrile (or Ethyl Acetate)

Anhydrous Potassium Carbonate (K₂CO₃)

Sodium Chloride (NaCl) solution (5-25%)

Four-hole reaction flask equipped with a mechanical stirrer, condenser, and thermometer

Procedure:

In a 2000 mL four-hole flask, add 400 mL of acetonitrile. To this, add 37.6 g (0.2 mol) of 2,6-

dichlorobenzoxazole and 42 g (0.2 mol) of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate. Stir

the mixture until all solids are fully dissolved.

To the resulting organic solution, add 800 mL of a 5% sodium chloride aqueous solution.

Add 41.4 g (0.3 mol) of anhydrous potassium carbonate to the biphasic mixture.

Begin vigorous stirring at approximately 150 rpm and heat the mixture to 65°C.

Maintain the reaction at this temperature under continuous stirring for 12 hours.

After the reaction period, cease heating and stirring and allow the two phases to separate in

a separatory funnel.
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Remove and discard the lower aqueous layer.

The organic layer is then subjected to distillation under reduced pressure to remove the

acetonitrile.

The remaining residue is the crude Fenoxaprop-P-ethyl, which will appear as a solid or

viscous oil upon cooling.

Purification of (-)-Fenoxaprop Isomer
The primary method for purifying the crude (-)-Fenoxaprop isomer obtained from synthesis is

recrystallization. This technique effectively removes unreacted starting materials, by-products,

and any S-(+)-isomer that may have formed due to racemization, resulting in a product with

high chemical and enantiomeric purity.

Logical Workflow for Purification
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Caption: Workflow for the purification of (-)-Fenoxaprop via recrystallization.

Experimental Protocol: Purification by Recrystallization
This protocol is based on the final purification steps outlined in various synthesis patents.[8][9]
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Materials:

Crude Fenoxaprop-P-ethyl

Ethanol

Crystallization vessel with cooling capabilities

Centrifuge or vacuum filtration apparatus

Procedure:

Transfer the crude product obtained from the synthesis workup into a suitable vessel.

Add a minimal amount of hot ethanol (e.g., 80 mL per ~30 g of crude product) and heat the

mixture to 70-90°C until the crude material is completely dissolved.[9]

Slowly cool the solution to initiate crystallization. For optimal crystal formation and purity, the

solution should be cooled gradually to between -2°C and 2°C.[9]

Maintain the mixture at this low temperature to allow for complete precipitation of the

product.

Separate the resulting white, needle-like crystals from the mother liquor using a centrifuge or

by vacuum filtration.

(Optional) Wash the collected crystals with a small amount of ice-cold ethanol to remove any

remaining soluble impurities.

Dry the final product under vacuum to remove residual solvent. The purified product should

have a melting point in the range of 80-84°C.[8]

Quantitative Data Summary
The following tables summarize the quantitative outcomes from different synthesis examples

found in the literature.

Table 1: Synthesis Reaction Outcomes
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Parameter Example 1[8] Example 2[8] Example 3[8]

Starting Materials

2,6-

dichlorobenzoxazole,

R-(+)-2-(4-

hydroxyphenoxy) ethyl

propionate

2,6-

dichlorobenzoxazole,

R-(+)-2-(4-

hydroxyphenoxy) ethyl

propionate

2,6-

dichlorobenzoxazole,

R-(+)-2-(4-

hydroxyphenoxy) ethyl

propionate

Solvent System Acetonitrile / 5% NaCl
Ethyl Acetate / 25%

NaCl

Acetonitrile

(Anhydrous)

Molar Product Yield 93.5% 94% 85%

Product Purity 98% 98% 94%

Optical Purity 98% 98% 94%

Melting Point 80-84 °C 80-84 °C 80-84 °C

Mechanism of Action: ACCase Inhibition
Fenoxaprop-P-ethyl functions by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme, a

critical step in fatty acid biosynthesis. This pathway is essential for plant survival.

Signaling Pathway Diagram
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Caption: Inhibition of ACCase by (-)-Fenoxaprop disrupts fatty acid synthesis.

Analytical Purity Assessment
To ensure the quality of the final product, both chemical and enantiomeric purity must be

rigorously assessed.

Chemical Purity: The overall purity of Fenoxaprop-P-ethyl, including the sum of both

enantiomers, is determined using normal phase High-Performance Liquid Chromatography

(HPLC) with a silica stationary phase and UV detection.[10]

Enantiomeric Purity: The enantiomeric ratio (R- vs. S-isomer) is determined by chiral phase

HPLC. This method separates the two enantiomers, allowing for precise quantification of the

desired (-)-Fenoxaprop isomer.[10] A common mobile phase for this separation is a mixture

of isooctane and 2-propanol with trifluoroacetic acid.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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